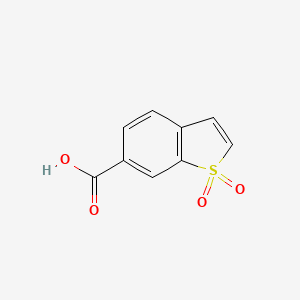

1,1-dioxo-1-benzothiophene-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

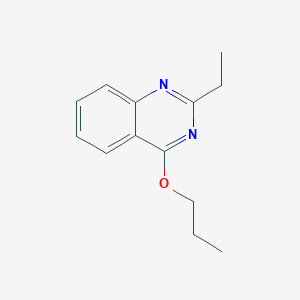

1,1-dioxo-1-benzothiophene-6-carboxylic acid is a chemical compound with the molecular formula C9H6O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to a thiophene ring with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,1-Dioxo-1-benzothiophen-6-carbonsäure kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von Sulfonhydraziden mit internen Alkinen unter elektrochemischen Bedingungen. Diese Methode verwendet Graphitfilzelektroden unter Konstantstrom-Elektrolyse in einer ungeteilten Elektrolysezelle bei Raumtemperatur, wobei Et4NPF6 als Elektrolyt und HFIP/CH3NO2 als Co-Lösungsmittel verwendet werden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Das oben erwähnte elektrochemische Syntheseverfahren könnte angesichts seiner Effizienz und relativ milden Reaktionsbedingungen möglicherweise für industrielle Anwendungen hochskaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1,1-Dioxo-1-benzothiophen-6-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Sulfongruppe wieder in eine Sulfid- oder Thiolgruppe umwandeln.

Substitution: Die Carbonsäuregruppe kann Substitutionsreaktionen eingehen, um Ester, Amide oder andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Alkohole (zur Veresterung) oder Amine (zur Amidierung) werden üblicherweise unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Produkte können Sulfoxide oder Sulfone mit zusätzlichen Sauerstoffatomen umfassen.

Reduktion: Produkte umfassen Thiole oder Sulfide.

Substitution: Produkte umfassen Ester, Amide oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

1,1-Dioxo-1-benzothiophen-6-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es wird geforscht, ob es als pharmazeutischer Zwischenstoff oder Wirkstoff eingesetzt werden kann.

Industrie: Sie wird bei der Entwicklung neuer Materialien verwendet, darunter Polymere und hochentwickelte Verbundwerkstoffe.

5. Wirkmechanismus

Der Wirkmechanismus von 1,1-Dioxo-1-benzothiophen-6-carbonsäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen können seine Derivate mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren, um ihre Wirkungen auszuüben. Die Sulfongruppe kann an Redoxreaktionen teilnehmen, während die Carbonsäuregruppe Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit Biomolekülen eingehen kann.

Wirkmechanismus

The mechanism of action of 1,1-dioxo-1-benzothiophene-6-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-carbonsäure: Diese Verbindung hat eine ähnliche Struktur, enthält aber eine Dihydromodifikation, die ihre chemischen Eigenschaften und Reaktivität beeinflusst.

Benzo[b]thiophen-5-carbonsäure 1,1-dioxid: Eine weitere eng verwandte Verbindung mit ähnlichen funktionellen Gruppen, aber unterschiedlichen Substitutionsschemata.

Einzigartigkeit

1,1-Dioxo-1-benzothiophen-6-carbonsäure ist aufgrund ihrer spezifischen Anordnung funktioneller Gruppen einzigartig, was ihr eine besondere chemische Reaktivität und potentielle biologische Aktivität verleiht. Ihre Sulfongruppe und Carbonsäuregruppe machen sie zu einem vielseitigen Zwischenprodukt für verschiedene Syntheseanwendungen.

Eigenschaften

CAS-Nummer |

1241392-47-1 |

|---|---|

Molekularformel |

C9H6O4S |

Molekulargewicht |

210.21 g/mol |

IUPAC-Name |

1,1-dioxo-1-benzothiophene-6-carboxylic acid |

InChI |

InChI=1S/C9H6O4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H,(H,10,11) |

InChI-Schlüssel |

IIKRQISNUTXLRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)

![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)

![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)

![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)